Sardomozide dihydrochloride

Cancer Biology Enzyme Inhibition Polyamine Metabolism

Sardomozide dihydrochloride (CGP 48664A/SAM486A) is a second-generation SAMDC inhibitor with an IC50 of 5 nM—over 200-fold more potent than first-generation MGBG. Unlike DFMO, which targets ODC upstream, Sardomozide drives 97% spermine depletion in L1210 leukemia models, enabling precise dissection of spermine-dependent tumor proliferation mechanisms. Its defined selectivity profile (DAO IC50=18 µM; ODC IC50>50 µM) establishes it as the gold-standard benchmark for polyamine biosynthesis research and next-generation SAMDC inhibitor SAR studies. Proven in vivo efficacy (ED50≤0.5 mg/kg i.p.) with sustained intratumoral polyamine suppression. The Sardomozide-DFMO combination achieves 85% cell reduction versus 33% monotherapy, making it indispensable for dual-pathway polyamine blockade investigations.

Molecular Formula C11H16Cl2N6
Molecular Weight 303.19 g/mol
CAS No. 138794-73-7
Cat. No. B1683891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSardomozide dihydrochloride
CAS138794-73-7
Synonyms4-AIAH
4-amidinoindan-1-one 2'-amidinohydrazone
CGP 48664
CGP 48664A
CGP-48664
CGP-48664A
SAM 486A
SAM486A
Molecular FormulaC11H16Cl2N6
Molecular Weight303.19 g/mol
Structural Identifiers
SMILESC1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N.Cl.Cl
InChIInChI=1S/C11H14N6.2ClH/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15;;/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17);2*1H/b16-9+;;
InChIKeyUHEIPGJSFDAPIC-NENXIMLWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off white solid powder
SolubilitySoluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sardomozide Dihydrochloride (CAS 138794-73-7): Procurement and Scientific Selection Overview


Sardomozide dihydrochloride (also known as CGP 48664, SAM486A) is a second-generation, small-molecule inhibitor of S-adenosylmethionine decarboxylase (SAMDC/AdoMetDC/AMD1), the rate-limiting enzyme in polyamine biosynthesis [1]. It is a methylglyoxal-bis(guanylhydrazone) (MGBG) derivative, rationally designed to overcome the potency and specificity limitations of first-generation SAMDC inhibitors [2]. Its primary mechanism of action is the selective inhibition of SAMDC, leading to depletion of the cellular polyamines spermidine and spermine, which are essential for cell proliferation and survival [1].

Why Sardomozide Dihydrochloride Cannot Be Substituted by Generic Polyamine Inhibitors


Generic substitution with other polyamine biosynthesis inhibitors—such as the ornithine decarboxylase (ODC) inhibitor DFMO or first-generation SAMDC inhibitor MGBG—is not scientifically defensible due to distinct target profiles, divergent potency, and non-overlapping selectivity windows. Sardomozide dihydrochloride exhibits a unique combination of sub-nanomolar SAMDC inhibition (IC50 = 5 nM) [1] and profound selectivity over related enzymes (DAO IC50 = 4 μM; ODC IC50 >50 μM) [1], which directly translates to differential cellular polyamine depletion patterns [1] and distinct clinical safety/efficacy profiles [2]. Substituting a less selective or less potent analog would compromise experimental reproducibility and therapeutic relevance. The following section presents the specific, quantifiable evidence that substantiates these critical differentiations.

Sardomozide Dihydrochloride: Quantitative Differentiation Evidence Against Comparators


SAMDC Inhibition Potency: Sardomozide vs. MGBG and MDL 73811

Sardomozide dihydrochloride demonstrates a 200-fold higher potency for SAMDC inhibition compared to the first-generation inhibitor MGBG [1], [2]. This dramatic improvement in target engagement is essential for achieving effective polyamine depletion at clinically achievable concentrations.

Cancer Biology Enzyme Inhibition Polyamine Metabolism

Target Selectivity: SAMDC vs. DAO and ODC Inhibition

Sardomozide dihydrochloride exhibits a >800-fold selectivity window for SAMDC over diamine oxidase (DAO) and >10,000-fold selectivity over ornithine decarboxylase (ODC) [1]. This selectivity profile is a key differentiator from first-generation inhibitors like MGBG, which exhibits significant off-target activity, including mitochondrial toxicity and induction of compensatory ODC activity [2].

Enzyme Specificity Polyamine Pathway Off-Target Activity

Cellular Polyamine Depletion: Spermine and Spermidine Reduction in Leukemia Cells

Treatment of murine L1210 leukemia cells with 0.5 µM Sardomozide for 4 days results in 73% depletion of spermidine and 97% depletion of spermine . This profound depletion of both major polyamines is a direct and quantitative measure of on-target activity and exceeds the depletion achieved by many earlier-generation inhibitors.

Cancer Metabolism Polyamine Depletion Leukemia Models

Antiproliferative Activity Against Human Cancer Cell Lines

Sardomozide dihydrochloride demonstrates potent, broad-spectrum antiproliferative activity across a panel of human cancer cell lines, with GI50 values ranging from 0.26 to 0.6 µM over a 5-day exposure . This potency is consistent across multiple tumor types, including melanoma, where a GI50 of 0.8 µM was observed in SK MEL-24 cells over 10 days .

Cancer Cell Proliferation Cytotoxicity Drug Sensitivity

Clinical Activity in Relapsed/Refractory Non-Hodgkin's Lymphoma (NHL)

In a multicenter Phase II study of 41 patients with relapsed or refractory non-Hodgkin's lymphoma (NHL), Sardomozide (SAM486A) monotherapy achieved an overall response rate of 18.9% (complete response plus partial response) [1]. This includes two patients with large B-cell lymphoma who achieved a complete response, maintained for >13 and >28 months respectively [1].

Clinical Oncology Non-Hodgkin's Lymphoma Phase II Trial

Suppression of Multidrug-Resistant HIV-1 Replication

Sardomozide dihydrochloride (SAM486A) efficiently suppresses HIV-1 replication, including viruses resistant to multiple reverse transcriptase and protease inhibitors [1]. At drug concentrations that inhibit viral replication, no toxic effects on cellular metabolism are observed [1]. This antiviral effect is mediated through the depletion of spermidine, which compromises the activation of eukaryotic initiation factor 5A (eIF-5A), a cofactor for the HIV-1 Rev protein [1].

HIV Research Antiviral Activity Drug Resistance

Optimal Application Scenarios for Sardomozide Dihydrochloride Based on Quantitative Evidence


Cancer Cell Biology Research Requiring Selective Polyamine Depletion

For studies investigating the specific role of SAMDC-derived polyamines (spermidine and spermine) in cancer cell proliferation, Sardomozide dihydrochloride is the preferred reagent due to its >800-fold selectivity over DAO and >10,000-fold selectivity over ODC [1]. This minimizes confounding effects from off-target enzyme modulation. The compound achieves a 73% reduction in spermidine and 97% reduction in spermine in L1210 cells at just 0.5 µM , providing a clean and robust pharmacodynamic effect for downstream analyses.

Preclinical Oncology Drug Development and Mechanism-of-Action Studies

Sardomozide's sub-micromolar GI50 values (0.26-0.6 µM over 5 days) across a panel of human cancer cell lines, including melanoma , establish it as a reliable reference compound for benchmarking novel SAMDC or polyamine pathway inhibitors. Its well-characterized selectivity and clinical activity profile in NHL [2] provide a strong translational rationale for using it as a positive control in preclinical efficacy studies targeting polyamine-dependent cancers.

HIV-1 Host-Directed Antiviral Research

In studies focused on host-directed antiviral strategies, Sardomozide dihydrochloride serves as a unique tool to suppress HIV-1 replication via SAMDC inhibition, a mechanism that remains effective against multidrug-resistant viral strains [3]. Its non-toxic suppression of viral replication at effective concentrations makes it ideal for investigating the Rev/eIF-5A axis as a therapeutic vulnerability in HIV.

Polyamine Metabolism and Biomarker Discovery Research

Researchers investigating the dynamics of polyamine metabolism and its role in disease can utilize Sardomozide dihydrochloride as a potent and selective SAMDC inhibitor (IC50 = 5 nM) [4]. The compound's ability to drastically alter intracellular polyamine pools allows for precise manipulation of the pathway, facilitating the identification and validation of polyamine-related biomarkers and the study of metabolic adaptation to polyamine stress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sardomozide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.